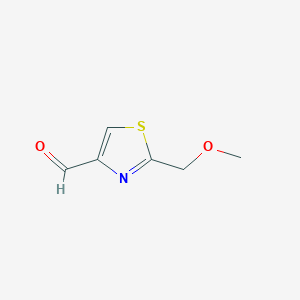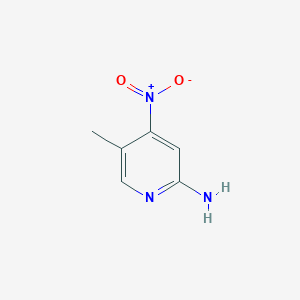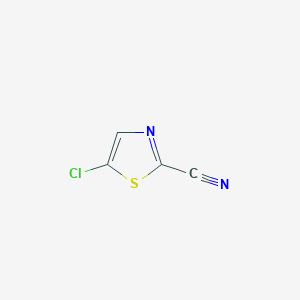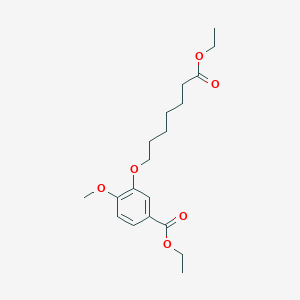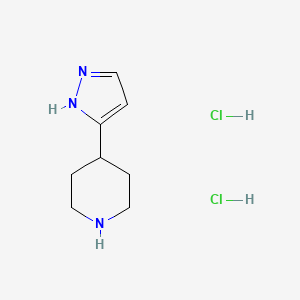
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Descripción general
Descripción
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and pyrazole, a five-membered ring with two nitrogen atoms.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit soluble epoxide hydrolase (seh) , suggesting that 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride may have a similar target. sEH is an enzyme that plays a crucial role in the metabolism of fatty acids and has been linked to blood pressure regulation and inflammation .
Mode of Action
Based on the structure and activity of similar compounds , it can be hypothesized that this compound may interact with its target, sEH, by fitting into the enzyme’s active site and preventing it from catalyzing its usual reactions. This inhibition could lead to an accumulation of beneficial epoxy fatty acids and a decrease in the formation of corresponding diols .
Biochemical Pathways
The inhibition of sEH can affect several biochemical pathways. Primarily, it can lead to an increase in epoxyeicosatrienoic acids (EETs) and a decrease in dihydroxyeicosatrienoic acids (DHETs) . EETs have vasodilatory and anti-inflammatory effects, so their increase can lead to a decrease in blood pressure and inflammation .
Result of Action
The inhibition of sEH by this compound could potentially lead to a decrease in blood pressure and inflammation due to the increased levels of EETs .
Métodos De Preparación
The synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the piperidine ring. One common method includes the reaction of pyrazole derivatives with piperidine under controlled conditions . Industrial production methods may involve multi-step processes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride can be compared with other similar compounds, such as:
4-(1H-Pyrazol-1-yl)piperidine dihydrochloride: Similar in structure but with different substitution patterns on the pyrazole ring.
N-substituted piperidine derivatives: These compounds also contain a piperidine ring but with various functional groups attached, leading to different biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring and different substituents, which can exhibit a wide range of pharmacological properties.
The uniqueness of this compound lies in its specific combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAZGXYODMJIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


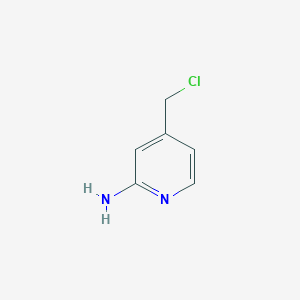
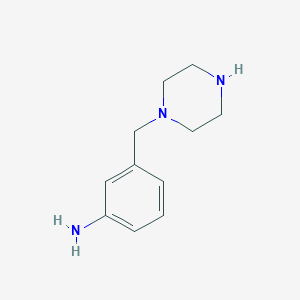



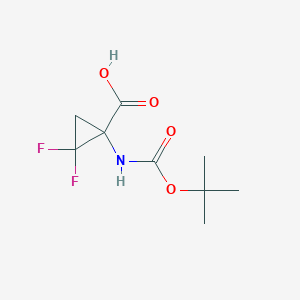
![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)
